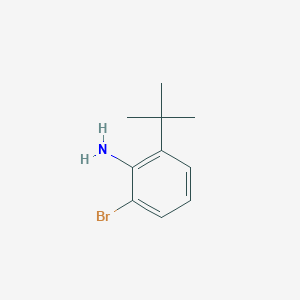

2-Bromo-6-tert-butylaniline

Description

2-Bromo-6-tert-butylaniline is an aromatic amine derivative characterized by a bromine atom at the 2-position and a bulky tert-butyl group at the 6-position of the aniline ring. The tert-butyl group imparts significant steric hindrance and electron-donating effects due to its alkyl nature, influencing the compound’s reactivity, solubility, and stability. This structural motif is critical in pharmaceutical and agrochemical synthesis, where steric bulk can modulate binding affinity or prevent undesired side reactions. While direct literature on this compound is sparse, its analogs—such as 2-bromo-6-fluoroaniline and silyl-protected derivatives—provide foundational insights for comparative analysis .

Properties

IUPAC Name |

2-bromo-6-tert-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCINXLFVPXHHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butylaniline typically involves the bromination of 6-tert-butylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of 6-tert-butylaniline under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles in solvents like methanol or ethanol.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Reactions: Formation of substituted anilines.

Coupling Reactions: Formation of biaryl compounds.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-6-tert-butylaniline has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: This compound is used in the study of biological processes and the development of bioactive molecules.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents and drug candidates.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butylaniline depends on its specific application

Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites.

Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular signaling pathways.

DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Substituent Influence on Key Properties

| Compound | Substituent (6-position) | Electronic Effect | Steric Bulk | Key Reactivity Traits |

|---|---|---|---|---|

| 2-Bromo-6-tert-butylaniline | tert-butyl | Electron-donating | High | Stabilizes intermediates; directs electrophiles to 4-position |

| 2-Bromo-6-fluoroaniline | Fluorine | Electron-withdrawing | Low | Deactivates ring; meta-directing in EAS reactions |

| 2-Bromo-6-(((tert-butyldiphenylsilyl)oxy)methyl)aniline | Silyl ether | Mildly electron-withdrawing | Very High | Enhances solubility in nonpolar solvents; protects amine during synthesis |

Electrophilic Aromatic Substitution (EAS):

The tert-butyl group in this compound strongly directs incoming electrophiles to the 4-position (para to bromine) due to steric and electronic effects. In contrast, 2-bromo-6-fluoroaniline’s fluorine atom deactivates the ring, favoring meta substitution . The silyl ether analog’s bulky group impedes EAS entirely, making it more suitable for nucleophilic coupling reactions .Solubility and Stability:

The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane) compared to the polar fluorine substituent. However, the silyl ether derivative exhibits superior stability in basic conditions, as the silyl group protects the amine from oxidation .

Table 2: Functional Roles in Pharmaceutical Intermediates

| Compound | Role in Synthesis | Example Application |

|---|---|---|

| This compound | Precursor for Suzuki couplings; steric shield | Anticancer drug scaffolds |

| 2-Bromo-6-fluoroaniline | Letermovir intermediate (antiviral agent) | Halogen exchange reactions |

| 2-Bromo-6-silyl ether derivative | Amine protection in multi-step synthesis | Peptide coupling or cross-coupling |

Biological Activity

2-Bromo-6-tert-butylaniline is an organic compound known for its diverse applications in organic synthesis and medicinal chemistry. With the molecular formula C10H14BrN, it features a bromine atom at the 2-position and a tert-butyl group at the 6-position of the aniline structure. This unique substitution pattern contributes to its distinct biological activities, including potential antimicrobial and anticancer properties.

The synthesis of this compound typically involves the bromination of 6-tert-butylaniline via electrophilic aromatic substitution. Common solvents include acetic acid or dichloromethane, with iron(III) bromide often used as a catalyst to enhance the reaction efficiency.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling with boronic acids.

- Oxidation and Reduction : The compound is also capable of undergoing oxidation and reduction under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, influencing cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Binding : It may bind to cell surface receptors, modulating signaling pathways.

- DNA Intercalation : There is potential for intercalation into DNA, affecting gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that its structural features allow it to disrupt bacterial cell functions.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Its ability to interfere with cellular signaling pathways and inhibit enzyme activity could make it a candidate for further investigation in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-tert-butylaniline | C10H14BrN | Bromine at 2-position; tert-butyl at 4-position |

| 4-Bromo-2,6-di-tert-butylphenol | C14H22BrO | Two tert-butyl groups; phenolic structure |

| 2,6-Dibromo-4-tert-butylaniline | C10H12Br2N | Two bromine atoms; enhanced reactivity |

| 2-Bromo-5-tert-butylaniline | C10H14BrN | Bromine at 2-position; tert-butyl at 5-position |

The unique positioning of substituents in this compound enhances its reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted applications.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective dosage ranges for potential therapeutic applications.

- Cancer Cell Line Studies : In vitro experiments using cancer cell lines showed that treatment with varying concentrations of this compound led to reduced cell viability, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with specific enzyme active sites, providing insights into its mechanism of action as an enzyme inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.